2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid
Description
2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid derivatives, exemplified by the compound BO-1978, are hybrid molecules designed to integrate dual pharmacological activities: DNA interstrand cross-linking (ICL) and topoisomerase (topo) I/II inhibition . These derivatives consist of a β-carboline moiety (known for topo inhibition) and a bis(hydroxymethyl)pyrrole fragment (responsible for DNA cross-linking) . BO-1978 has demonstrated potent antitumor activity against non-small cell lung cancer (NSCLC), including both epidermal growth factor receptor (EGFR) wild-type and mutant cell lines, with IC50 values ranging from 1.06 to 3.50 μM in vitro . Mechanistically, BO-1978 induces DNA damage by forming ICLs, inhibits topo I/II activity, disrupts cell cycle progression (S-phase delay and G2 arrest), and triggers apoptosis via caspase-3/7 activation .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2,3,3a,4,9,10-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)9-5-10-6-12-11-3-1-2-4-13(11)16-14(12)8-17(10)7-9/h1-4,9-10,16H,5-8H2,(H,18,19) |
InChI Key |
ADJRVNADGMXMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=C(CN2CC1C(=O)O)NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole intermediate, which can be further transformed into the desired compound through additional steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
BO-1978’s multimodal mechanism distinguishes it from conventional chemotherapeutics and targeted therapies. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Features of BO-1978 vs. Standard NSCLC Therapeutics
Key Research Findings
Superior Cytotoxicity vs. Platinum Agents: BO-1978 exhibited lower IC50 values than cisplatin across 11 NSCLC cell lines, including resistant phenotypes (e.g., PC9/gef B4 with EGFR T790M mutation) . For example: BO-1978 IC50 in H460 cells: 1.06 μM vs. cisplatin IC50: 2.5 μM . BO-1978’s dual mechanism overcomes cisplatin resistance linked to enhanced DNA repair .
Dual Topo I/II Inhibition vs. Single-Target Agents: Unlike irinotecan (topo I-specific) or etoposide (topo II-specific), BO-1978 concurrently inhibits both enzymes at concentrations ≥0.5 μM, amplifying DNA damage and apoptosis .
Activity in EGFR Wild-Type NSCLC :
Gefitinib and other EGFR-TKIs are ineffective in EGFR wild-type NSCLC. BO-1978, however, suppressed orthotopic H460 (EGFR wild-type) tumors by >80% , whereas cisplatin failed .
Synergy with Targeted Therapies: BO-1978 combined with gefitinib reduced tumor burden by 83% in EGFR T790M-mutant H1975 xenografts, compared to 55% with BO-1978 alone. This synergy arises from gefitinib’s suppression of DNA-PK/Rad51-mediated repair, potentiating BO-1978-induced DNA damage .
Table 2: In Vivo Efficacy in Orthotopic NSCLC Models
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
